3-Hydroxy Simvastatin 3-Hydroxy Simvastatin
Brand Name: Vulcanchem
CAS No.: 134523-09-4
VCID: VC0151389
InChI: InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3
SMILES: CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O
Molecular Formula: C25H38O6
Molecular Weight: 434.6 g/mol

3-Hydroxy Simvastatin

CAS No.: 134523-09-4

Cat. No.: VC0151389

Molecular Formula: C25H38O6

Molecular Weight: 434.6 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy Simvastatin - 134523-09-4

Specification

CAS No. 134523-09-4
Molecular Formula C25H38O6
Molecular Weight 434.6 g/mol
IUPAC Name [3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Standard InChI InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3
Standard InChI Key WJKSTNFUSXHVRJ-UHFFFAOYSA-N
SMILES CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O
Canonical SMILES CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O

Introduction

Chemical Properties and Structure

3-Hydroxy Simvastatin, also known as 3'-Hydroxy Simvastatin, is a hydroxylated metabolite of simvastatin with the molecular formula C₂₅H₃₈O₆ and a molecular weight of 434.6 g/mol. The compound features an additional hydroxyl group compared to simvastatin (C₂₅H₃₈O₅), which affects its chemical and biological properties.

The IUPAC name of 3-Hydroxy Simvastatin is [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate. Alternative nomenclature includes:

  • (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 3-hydroxy-2,2-dimethylbutanoate

  • 3-Hydroxy-2,2-dimethylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester

The CAS registry number for 3-Hydroxy Simvastatin is 126313-98-2 .

Comparative Chemical Properties

Property3-Hydroxy SimvastatinSimvastatin
Molecular FormulaC₂₅H₃₈O₆C₂₅H₃₈O₅
Molecular Weight434.6 g/mol418.6 g/mol
CAS Number126313-98-279902-63-9
StructureContains additional hydroxyl groupLactone prodrug structure
StateSolid (assumed)Solid

Pharmacological Profile

3-Hydroxy Simvastatin is a potent and selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate in the cholesterol biosynthetic pathway . This inhibition leads to decreased hepatic cholesterol synthesis, which stimulates upregulation of low-density lipoprotein (LDL) receptors and increases hepatic uptake of LDL .

Mechanism of Action

3-Hydroxy Simvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic LDL receptors . The compound competes with HMG-CoA for HMG-CoA reductase, a hepatic microsomal enzyme, which represents an early rate-limiting step in cholesterol biosynthesis .

Metabolism and Pharmacokinetics

3-Hydroxy Simvastatin is formed as one of the major active metabolites of simvastatin through oxidative metabolism. Simvastatin is administered as an inactive lactone prodrug that is metabolically activated to its β-hydroxyacid form through a combination of:

  • Spontaneous chemical conversion

  • Enzyme-mediated hydrolysis by nonspecific carboxyesterases in the intestinal wall, liver, and plasma

The major active metabolites of simvastatin are the β-hydroxyacid metabolite and its derivatives, including 3-Hydroxy Simvastatin . Oxidative metabolism of simvastatin in the liver is primarily mediated by cytochrome P450 enzymes, specifically:

  • CYP3A4 and CYP3A5 (primary pathway)

  • CYP2C8 and CYP2C9 (secondary pathway)

Genetic Influences on Metabolism

Genetic polymorphisms can significantly affect the pharmacokinetics of simvastatin and consequently impact the formation of 3-Hydroxy Simvastatin. Key genetic variants that influence simvastatin metabolism include:

  • SLCO1B1 c.521T>C (p.Val174Ala, rs4149056) - associated with increased simvastatin acid exposure

  • CYP3A4 c.664T>C (p.Ser222Pro, rs55785340, CYP3A4*2) - associated with increased simvastatin acid area under the curve (AUC)

  • SLCO1B1 c.463C>A (p.Pro155Thr, rs11045819) - associated with decreased simvastatin acid AUC

  • SLCO1B1 c.1929A>C (p.Leu643Phe, rs34671512) - associated with decreased simvastatin acid AUC

Analytical Methods and Detection

3-Hydroxy Simvastatin can be detected in biological fluids using various analytical techniques. The acid form of 3-Hydroxy Simvastatin is detectable by fluorescent probes in biological fluids at concentrations as low as 1 nanomolar, making it a sensitive marker for pharmacokinetic studies .

For precise quantification in pharmacokinetic and metabolism studies, stable isotope-labeled versions of 3-Hydroxy Simvastatin are employed. The deuterated version, 3'-hydroxy simvastatin-d3, has the molecular formula C₂₅H₃₅D₃O₆ and a molecular weight of 437.58 g/mol .

Stable Isotope Compounds for Research

CompoundMolecular FormulaMolecular WeightCAS Number (Unlabelled)
3'-hydroxy simvastatin-d3C₂₅H₃₅D₃O₆437.58 g/mol1283861-33-5
Simvastatin Hydroxy Acid-d3 Ammonium Salt--139893-43-9
Simvastatin Acid-d3--121009-77-6
Simvastatin Acid D6--121009-77-6

These isotopically labeled compounds are crucial for mass spectrometry-based analytical methods to accurately quantify 3-Hydroxy Simvastatin and other metabolites in biological samples .

Research Applications

3-Hydroxy Simvastatin has several important research applications:

Pharmacokinetic Studies

The compound is used in research to study the pharmacokinetics and pharmacodynamics of simvastatin. Stable isotopes of simvastatin metabolites, including 3-hydroxy simvastatin-d3, are employed in mass spectrometry-based analytical methods to quantify these compounds in biological samples accurately. This helps in understanding how simvastatin is metabolized and how its metabolites contribute to its therapeutic effects.

Drug Interaction Studies

As a major metabolite of simvastatin, 3-Hydroxy Simvastatin is studied to understand potential drug interactions. Since statins are often part of multiple-drug regimens, understanding the metabolism and pharmacokinetics of their active metabolites is crucial for predicting and preventing adverse drug reactions .

Statin Resistance Research

Research on 3-Hydroxy Simvastatin contributes to understanding statin resistance mechanisms. Studies have shown that long-term simvastatin treatment can lead to a statin-resistant phenotype mediated by changes in HMG-CoA reductase expression, which can be reversed by targeting this enzyme . Understanding the role of active metabolites like 3-Hydroxy Simvastatin in this process is valuable for developing strategies to overcome statin resistance.

Clinical Significance

Efficacy Contributions

As an active metabolite, 3-Hydroxy Simvastatin contributes to the cholesterol-lowering effects of simvastatin. The combined action of simvastatin and its metabolites helps lower total cholesterol, low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), non-high-density lipoprotein-cholesterol (non-HDL-C), and triglyceride (TG) plasma concentrations while increasing HDL-C concentrations .

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